Dodecyl propionate
Description
Evolution of Dodecyl Propionate (B1217596) Research Domains
The scientific investigation of dodecyl propionate has progressed from focused studies in animal communication to broader applications in industrial and materials chemistry. A pivotal area of early research was its identification as a mammalian pheromone.
Pheromonal Research: In the early 1990s, significant research identified this compound as a key chemical signal in rodents. dntb.gov.ua It was characterized and identified as an attractant pheromone originating from the preputial gland of rat pups. doc.govt.nznih.gov This compound plays a crucial role in mother-infant interactions, stimulating maternal anogenital licking behavior. oup.com Further studies confirmed that the mother rat's vomeronasal organ is involved in the detection of this specific pup pheromone. nih.gov This line of research established this compound as a well-defined example of a mammalian pheromone involved in regulating innate behavior. The research has also extended to insects, where compounds like 2,10-dimethyldodecyl propanoate and 2,8-dimethyldecyl propanoate, which are structurally related to this compound, have been identified as pheromone components of the female Korean apricot wasp, Eurytoma maslovskii. researchgate.net
Industrial and Applied Chemistry: Beyond chemical ecology, the physical and chemical properties of this compound led to its investigation in various industrial applications. It is recognized and used as a flavor and fragrance agent in the food and cosmetic industries. fao.orgthegoodscentscompany.com Its characteristics as an emollient and its antimicrobial properties have made it a component in personal care products such as creams and lotions. Research has also explored the synthesis of this compound and its derivatives. For instance, dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP) can be prepared through the transesterification of ethyl 2-(N,N-dimethylamino)-propionate. google.comgoogle.comgoogle.com
Interdisciplinary Significance in Modern Chemistry and Applied Sciences
The varied applications and research avenues for this compound underscore its interdisciplinary significance, connecting fields from biology and chemical ecology to materials science and pharmaceutical research.
Chemical Ecology and Neurobiology: The compound remains a subject of interest in chemical ecology for understanding chemical communication in mammals and insects. researchgate.net Studies on its role as a pheromone contribute to the broader understanding of neurobiological mechanisms that govern animal behavior, such as the neural pathways involved in detecting and processing chemosensory information. nih.gov
Food Science and Cosmetics: In the realms of food science and cosmetology, this compound is valued for its sensory and functional properties. As a flavoring agent, it contributes to the aromatic profile of various products. thegoodscentscompany.com In cosmetics, its hydrophobic nature makes it an effective emollient, helping to soften and smooth skin, while its antimicrobial characteristics can serve a preservative function.
Materials Science and Physical Chemistry: The utility of propionates extends into materials science. Research has investigated the synergistic effects of calcium propionate and sodium dodecyl sulphate in the corrosion inhibition of carbon steel, highlighting the potential for propionate compounds in protecting materials. researchgate.net Furthermore, fundamental studies in physical chemistry have examined the temperature-dependent self-association of dodecylammonium propionate, a related salt, in various organic solvents, providing insights into molecular aggregation behavior. acs.org
Pharmaceutical Sciences: In pharmaceutical research, derivatives of this compound are being explored. Dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP), for example, has been studied as a skin penetration enhancer, which is significant for the development of transdermal drug delivery systems. google.comgoogle.com The synthesis of crystalline salt forms of DDAIP aims to improve its stability and handling for potential pharmaceutical formulations. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C15H30O2 hmdb.cafao.org |
| Molecular Weight | 242.4 g/mol fao.org |
| CAS Number | 6221-93-8 fao.org |
| Physical Form | Liquid fao.org |
| Odor | Slightly fruity fao.orgchemicalbook.com |
| Solubility in Water | Insoluble fao.org |
| Solubility in Ethanol | Soluble fao.org |
| Boiling Point | 283-284 °C fao.org |
| Specific Gravity (20°C) | 0.860-0.866 fao.org |
| Refractive Index (20°C) | 1.432-1.436 fao.org |
Table 2: Summary of Research Findings for this compound and Related Compounds
| Research Domain | Finding | Organism/System |
|---|---|---|
| Chemical Ecology | Identified as a pup pheromone that attracts the mother. doc.govt.nz | Rat (Rattus norvegicus) |
| Cosmetic Science | Functions as an emollient and antimicrobial agent in personal care products. | In vitro formulations |
| Food Science | Used as a flavoring agent. fao.orgthegoodscentscompany.com | Food products |
| Materials Science | Used with sodium dodecyl sulphate and zinc ions for corrosion inhibition. researchgate.net | Carbon steel |
| Pharmaceutical Science | A derivative, DDAIP, acts as a skin penetration enhancer. google.com | In vitro skin models |
| Insect Pheromones | Related compounds are components of the female sex pheromone. researchgate.net | Korean apricot wasp (Eurytoma maslovskii) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064142 | |
| Record name | Lauryl propionate | |
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Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Slightly fruity light aroma | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 (20°) | |
| Record name | Dodecyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6221-93-8 | |
| Record name | Dodecyl propanoate | |
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| Record name | Dodecyl propionate | |
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| Record name | Lauryl propionate | |
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| Record name | Propanoic acid, dodecyl ester | |
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| Record name | Lauryl propionate | |
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| Record name | Dodecyl propionate | |
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| Record name | DODECYL PROPIONATE | |
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| Record name | Dodecyl propionate | |
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Advanced Synthetic Methodologies for Dodecyl Propionate and Analogous Esters
Catalytic Esterification and Transesterification Pathways
Catalytic pathways are fundamental to the industrial production of esters like dodecyl propionate (B1217596). These methods involve the reaction of an alcohol (dodecanol) with a carboxylic acid (propionic acid) or its ester, facilitated by a catalyst. The choice between homogeneous and heterogeneous catalysis, along with the optimization of reaction parameters, is crucial for achieving desired outcomes.
Homogeneous and Heterogeneous Catalysis for Dodecyl Propionate Synthesis
The synthesis of esters can be achieved through both homogeneous and heterogeneous catalysis, each with its own set of advantages and disadvantages. rsc.org
Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically a liquid phase. savemyexams.com For esterification, strong mineral acids like sulfuric acid have traditionally been used. lookchem.comgoogle.com While effective, these catalysts present challenges such as corrosion, difficulty in separation from the product, and the generation of acidic waste. google.com To overcome these issues, alternative homogeneous catalysts have been explored. For instance, long-chain alkyl-substituted aryl sulfonic acids have been shown to be effective for producing glycol ether esters, minimizing some of the difficulties associated with traditional acid catalysts. google.com
Heterogeneous Catalysis , in contrast, utilizes catalysts that are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.org This approach offers significant advantages, including ease of catalyst separation and reuse, which contributes to more sustainable and cost-effective processes. rsc.org Solid acid catalysts, such as silica-supported cerium (IV) sulfate (B86663), have been used for the synthesis of 1-dodecyl propionate, achieving high yields under specific conditions. lookchem.com The development of 'ideal' catalysts that combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts is a major goal in catalysis research. rsc.org
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid, Long-chain alkyl substituted aryl sulfonic acids google.com | High activity and selectivity rsc.org | Difficult to separate, potential for corrosion and waste generation rsc.orggoogle.com |
| Heterogeneous | Silica-supported cerium (IV) sulfate lookchem.com | Easy separation and reuse, stable rsc.org | Can have lower activity and selectivity compared to homogeneous catalysts rsc.org |
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is a critical step in maximizing the yield and selectivity of this compound synthesis. catalysis.blogresearchgate.net Key parameters that influence the outcome of the esterification reaction include temperature, reaction time, the molar ratio of reactants, and catalyst concentration. researchgate.nettechscience.com
Systematic approaches like Response Surface Methodology (RSM) and Design of Experiments (DoE) are often employed to understand the interplay between these variables and identify the optimal conditions. catalysis.blogtandfonline.com For example, in the synthesis of a similar ester, hydrogenated rosin (B192284) dodecyl ester, the yield was optimized by examining different catalysts, catalyst concentrations, reactant ratios, reaction temperatures, and reaction times. techscience.com The optimal conditions were found to be a 1:0.8 molar ratio of rosin to dodecanol (B89629), 1 mol% tetrabutyl titanate catalyst concentration, and a temperature of 210°C for 6 hours, resulting in a 71.8% yield. techscience.com Similarly, for the synthesis of geranyl propionate, RSM was used to determine that temperature and reaction time were the most significant factors affecting the yield. tandfonline.com
The choice of solvent can also play a role, although solvent-free systems are often preferred to increase productivity and reduce waste. researchgate.net The ultimate goal of optimization is to develop a robust and reliable process that can be scaled up for industrial production. researchgate.net
| Parameter | General Impact on Esterification |
| Temperature | Affects reaction rate and equilibrium. Higher temperatures can increase the rate but may also lead to side reactions or catalyst degradation. researchgate.net |
| Reaction Time | Longer times can lead to higher conversion, but an optimal time exists beyond which no significant improvement is observed. techscience.com |
| Molar Ratio of Reactants | Using an excess of one reactant can shift the equilibrium towards the product side, increasing the yield. techscience.com |
| Catalyst Concentration | Higher catalyst loading generally increases the reaction rate, but there is an optimal concentration beyond which the increase is not significant and costs increase. techscience.com |
Enzymatic Synthesis of this compound
Enzymatic synthesis has emerged as a green and highly selective alternative to traditional chemical methods for producing esters. mdpi.com Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions with high efficiency and specificity under mild conditions. scielo.brnih.gov
Lipase-Mediated Esterification and Transesterification
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can facilitate the synthesis of esters from a wide range of alcohols and carboxylic acids. scielo.br The reaction can proceed via direct esterification of a carboxylic acid and an alcohol or through transesterification, where an existing ester reacts with an alcohol. scielo.br Lipase-catalyzed reactions offer several advantages over chemical routes, including high regio- and enantioselectivity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. nih.gov
The synthesis of various flavor esters, including propionates, has been successfully demonstrated using lipases. scielo.br For instance, studies have shown the enzymatic synthesis of cinnamyl propionate and isobutyl propionate. researchgate.net The choice of lipase (B570770) is crucial, as different lipases exhibit varying activities and selectivities for different substrates. Commercial lipase preparations are often screened to find the most effective one for a specific ester synthesis. scielo.br
Biocatalyst Engineering and Immobilization Strategies for this compound Production
To enhance the industrial applicability of lipases, significant research has focused on biocatalyst engineering and immobilization. mdpi.com Strain engineering, using tools like CRISPR/Cas, allows for the optimization of microbial hosts to produce enzymes with higher yields, improved stability, and desired processing characteristics. biocatalysts.com This can lead to the development of highly customized biocatalysts that are more efficient and cost-effective for large-scale production. codexis.com
Immobilization is a key strategy to improve the stability and reusability of lipases, which is crucial for reducing production costs. mdpi.commdpi.com Lipases can be immobilized on various supports, such as silica (B1680970) gel, magnetic nanoparticles, and polymeric resins. mdpi.comjst.go.jp Immobilization can enhance the enzyme's thermal stability and tolerance to organic solvents. mdpi.com For example, lipase immobilized on hydrophobic magnetic nanoparticles showed enhanced thermal stability compared to the free enzyme. mdpi.com The commercial biocatalyst Novozym 435, which consists of lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is one of the most widely used immobilized lipases in both academic research and industrial applications. rsc.org The immobilization process itself can be optimized to ensure the enzyme retains high activity. mdpi.com
| Immobilization Support | Advantages | Example Application |
| Silica Gel | High surface area, good mechanical strength. jst.go.jp | Synthesis of methyl salicylate. jst.go.jp |
| Magnetic Nanoparticles | Easy separation using a magnetic field, high surface area. mdpi.com | Biodiesel production. mdpi.com |
| Polymeric Resins | Can be tailored for specific properties, robust. rsc.org | Synthesis of various esters (Novozym 435). rsc.org |
Influence of Solvent Systems in Enzymatic Reactions (e.g., Ionic Liquids, Deep Eutectic Solvents)
The reaction medium plays a critical role in the efficiency of enzymatic ester synthesis. While solvent-free systems are often desirable, the use of non-conventional solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) has gained attention for their potential to enhance enzyme performance. researchgate.netresearchgate.net
Ionic Liquids (ILs) are salts that are liquid at low temperatures and are considered "green solvents" due to their low vapor pressure. researchgate.netresearchgate.net They can improve enzyme stability, enhance reaction rates, and improve the recyclability of the enzyme-solvent system. researchgate.net The use of ILs as a reaction medium for lipase-catalyzed reactions has been shown to offer several technological advantages. researchgate.net A patented method describes the synthesis of esters using a specific phosphonium-based ionic liquid as a catalyst, highlighting their potential in esterification reactions. google.com
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. mdpi.comosti.gov They are often biodegradable, less toxic, and cheaper than many ILs. researchgate.net DESs have been shown to be suitable media for lipase-catalyzed reactions, in some cases leading to enhanced enzyme stability and activity. researchgate.net The composition of the DES can be tuned to optimize the reaction environment for a specific enzymatic transformation. mdpi.com The application of DES in aqueous two-phase systems (ATPS) is also being explored for the separation and purification of bioactive compounds. mdpi.com
| Solvent System | Key Features | Potential Benefits in Enzymatic Ester Synthesis |
| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. researchgate.netresearchgate.net | Enhanced enzyme stability and activity, improved recyclability. researchgate.net |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low cost, easy preparation. researchgate.netosti.gov | Can improve enzyme performance and provide a favorable microenvironment for the reaction. researchgate.net |
Polymerization Approaches Incorporating this compound Moieties
The incorporation of this compound and analogous long-chain alkyl ester moieties into polymeric structures is a sophisticated strategy to impart specific properties, such as hydrophobicity, plasticization, and controlled solubility. Advanced polymerization techniques, particularly controlled radical polymerization, have enabled the precise synthesis of macromolecules featuring these units. These methods allow for the design of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block and graft copolymers. The dodecyl group, in particular, is leveraged either as a key component of a chain transfer agent to control the polymerization process or as a pendant group within the final polymeric material.
Controlled Radical Polymerization (e.g., RAFT) Utilizing Dodecyl-Functionalized Chain Transfer Agents
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method that functions across a wide range of monomers and reaction conditions. mdpi.comtcichemicals.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thioester compound, which reversibly deactivates propagating polymer chains, suppressing irreversible termination reactions. tcichemicals.com
Dodecyl-functionalized CTAs, which are structurally analogous to this compound, are particularly effective. These agents typically feature a dodecyl group as the stabilizing 'Z-group' in a trithiocarbonate (B1256668) or as the reinitiating 'R-group'. The long alkyl chain influences the solubility and reactivity of the CTA. Compounds such as 2-(dodecylthiocarbonothioylthio)propionic acid and its derivatives are employed to control the polymerization of various monomers, including styrenes, acrylates, and acrylamides. The resulting polymers possess predictable molecular weights and low polydispersity indices (PDI or Mw/Mn). acs.org
For instance, researchers have utilized 2-(dodecylthiocarbonothioylthio)propionic acid (DTPA) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) for the controlled polymerization of methyl methacrylate (B99206) (MMA). acs.org These CTAs facilitate the synthesis of poly(methyl methacrylate) with a linear evolution of molecular weight with conversion and narrow molecular weight distributions, characteristic of a living process. acs.org Similarly, dodecyl trithiodimethyl propionic acid (DMPA) has been identified as an effective CTA for the rapid and controlled polymerization of acrylamide. nih.gov Another example includes the use of industrial-grade butyl-2-methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl] propionate as a CTA for the controlled polymerization of styrene. acs.org
| Chain Transfer Agent (CTA) | Abbreviation | Monomers Polymerized | Key Research Finding | Reference |
|---|---|---|---|---|
| 2-(Dodecylthiocarbonothioylthio)propionic acid | DTPA | Methyl methacrylate (MMA) | Enables synthesis of PMMA with narrow molecular weight distributions. acs.org | acs.org |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | - | Styrene, Acrylates, Acrylamides | Effective RAFT agent for controlling polymerization of a range of common monomers. | |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | CDTPA | Methyl methacrylate (MMA) | Used in photoiniferter systems to achieve chemoselective fragmentation and control over polymer architecture. acs.org | acs.org |
| Dodecyl trithiodimethyl propionic acid | DMPA | Acrylamide | Facilitates rapid RAFT polymerization with high conversion and controlled molecular weight distribution. nih.gov | nih.gov |
| S-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate | DDMAT | α-Lipoic acid, Acrylates | Used to synthesize degradable poly(disulfide) backbones for creating bottlebrush polymers. acs.org | acs.org |
| Butyl-2-methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl] propionate | - | Styrene | Successfully used to synthesize polystyrene macroCTA for subsequent single unit monomer insertion. acs.org | acs.org |
Synthesis of Polymeric Materials with this compound-Derived Units
Beyond their role in controlling polymerization, this compound moieties can be directly incorporated into the final polymer structure, yielding materials with unique properties. This is often achieved by using a monomer or a macroinitiator that contains the this compound unit.
A notable example is the synthesis of graft copolymers using paramylon propionate (PaPr). Paramylon, a storage polysaccharide, can be chemically modified to form esters like paramylon propionate. These modified natural polymers can then act as macroinitiators for the ring-opening polymerization of other monomers. Researchers have successfully synthesized paramylon propionate-graft-poly(lactic acid) (PaPr-g-PLA) and paramylon propionate-graft-poly(ε-caprolactone) (PaPr-g-PCL). researchgate.net In this approach, the hydroxyl groups on the paramylon backbone that are not esterified with propionate groups initiate the polymerization of L-lactide or ε-caprolactone, respectively. The resulting copolymers exhibit thermoplasticity and can be processed into self-supporting films, combining the properties of the natural polymer backbone with those of the synthetic polyester (B1180765) grafts. researchgate.net
Another advanced strategy involves using the RAFT polymerization process itself to build a backbone that is later functionalized. For example, the RAFT copolymerization of α-lipoic acid with an acrylate-based inimer, using a dodecyl-functionalized CTA like DDMAT, produces a degradable poly(disulfide) backbone. acs.org This backbone contains initiator sites that can be used for subsequent "grafting-from" polymerization to create complex architectures such as bottlebrush polymers. acs.org While the dodecyl group originates from the CTA, it becomes an integral end-group of the primary polymer chain, influencing its properties.
| Polymer Name | Synthetic Approach | Key Reactants | Resulting Material Properties | Reference |
|---|---|---|---|---|
| Paramylon propionate-graft-poly(lactic acid) | Grafting-from via Ring-Opening Polymerization | Paramylon propionate (PaPr), L-Lactide | Exhibited thermoplasticity; formed self-supporting melt-pressed films. researchgate.net | researchgate.net |
| Paramylon propionate-graft-poly(ε-caprolactone) | Grafting-from via Ring-Opening Polymerization | Paramylon propionate (PaPr), ε-Caprolactone | A novel thermoplastic copolymer combining a natural polymer with a synthetic polyester. researchgate.net | researchgate.net |
| Poly(disulfide) Bottlebrush Polymers | RAFT Polymerization followed by Grafting | DDMAT (CTA), α-Lipoic acid, Acrylate inimer | Degradable backbone derived from the RAFT process, suitable for biomedical applications. acs.org | acs.org |
Mechanistic Investigations and Reaction Dynamics of Dodecyl Propionate
Reaction Mechanism Elucidation in Dodecyl Propionate (B1217596) Formation
The formation of dodecyl propionate typically occurs through the esterification of dodecanol (B89629) with propionic acid or its derivatives. The mechanism of direct amide formation, which shares similarities with esterification, has been studied extensively. These studies suggest that the reaction can proceed through a neutral intermediate pathway involving the dimerization of the carboxylic acid via mutual hydrogen bonding. researchgate.net Computational studies using Density Functional Theory (DFT) have indicated that a zwitterionic intermediate pathway is less likely in non-polar solvents like toluene. researchgate.net The initial step often involves an equilibrium between the free forms of the acid and amine (or alcohol in the case of esterification) and their corresponding salt. researchgate.net For the amidation reaction to proceed efficiently, this equilibrium needs to be shifted towards the free forms, which is facilitated by the dimerization of the acid. researchgate.net
Kinetic studies of the reverse reaction of N-substituted formamide (B127407) deformylase have shown that the enzyme can synthesize N-benzylpropionamide from benzylamine (B48309) and propionate. asm.org This enzymatic synthesis follows an ordered sequential bi-bi mechanism where the acid substrate (propionate) binds to the enzyme first, followed by the amine. asm.org While this is an enzymatic process, it provides insight into the stepwise nature of the reaction.
Self-Assembly and Supramolecular Interactions of this compound Systems
Supramolecular chemistry, which focuses on the interactions between molecules, is key to understanding the behavior of this compound in various systems. supramolecularevans.comnih.gov These interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, govern the self-assembly of molecules into larger, organized structures. supramolecularevans.comnih.gov
Micellization and Reverse Micelle Formation Studies
This compound is structurally related to surfactants that form micelles and reverse micelles. For instance, dodecylammonium propionate has been shown to form reverse micelles in non-polar solvents like benzene (B151609) and cyclohexane. mdpi.compublish.csiro.auacs.orgacs.org Reverse micelles are nanoscopic water droplets dispersed in a non-polar solvent, stabilized by a layer of surfactant molecules. mdpi.compreprints.org The formation of these structures is a spontaneous self-assembly process. preprints.org The water within these reverse micelles can exhibit significantly different properties compared to bulk water, including higher nucleophilic activity. mdpi.com
The study of similar systems, such as sodium dodecyl sulfate (B86663) (SDS), provides valuable insights. The critical micelle concentration (CMC) is a key parameter that depends on factors like temperature and the presence of electrolytes. acs.orgresearchgate.net The addition of electrolytes generally lowers the CMC of anionic surfactants. mdpi.com
Aggregation Behavior in Non-Polar and Aqueous Media
The aggregation of dodecylammonium propionate in organic solvents is influenced by temperature. acs.org In aqueous solutions, the behavior of related surfactants like SDS is well-documented. The aggregation of SDS leads to the formation of micelles, which can be spherical or cylindrical depending on conditions like salinity. researchgate.net The presence of co-ions, such as acetate (B1210297) and propionate, can influence the micellization of SDS, sometimes leading to an anomalous decrease and then increase in the CMC. acs.org This effect is attributed to the penetration of the micelles by the co-ions. acs.org
Studies on the solubilization of hydrophobic molecules like testosterone (B1683101) propionate in dodecyl-chained surfactant micelles show that the extent of solubilization depends on the surfactant's headgroup. kcl.ac.uk Ionic surfactants generally show a higher capacity for solubilizing less hydrophobic steroids compared to non-ionic or zwitterionic surfactants. kcl.ac.uk
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative data on reaction rates and mechanisms. The hydrolysis of alkyl p-nitrophenyl carbonates has been studied in the presence of dodecylammonium propionate reversed micelles, demonstrating the catalytic effect of these supramolecular structures. mdpi.comacs.org
Kinetic analysis of the enzymatic synthesis of N-benzylpropionamide revealed that the reaction follows an ordered sequential mechanism. asm.org The kinetic parameters for this reaction have been determined, as shown in the table below.
| Substrate | K_m (mM) | V_max (units/mg) | k_cat/K_m (s⁻¹·mM⁻¹) |
| Acetate | 1,210 ± 30 | 10.0 ± 0.2 | 0.008 |
| Propionate | 3,850 ± 100 | 13.6 ± 0.5 | 0.003 |
| Kinetic parameters for the reverse reaction of N-substituted formamide deformylase with different acid substrates. Data from asm.org. |
Kinetic studies on the reactions of triphenylmethyl carbocations with cyanide ions in the presence of SDS micelles have shown that the micelles can inhibit the reaction rate. researchgate.net This inhibitory effect is explained by the electrostatic repulsion between the negatively charged micelle surface and the cyanide nucleophile. researchgate.net
Interaction Profiling with Co-formulated Chemical Species (e.g., Metal Ions, Surfactants)
The interaction of this compound and related compounds with other chemical species is crucial in many formulations.
Interaction with Metal Ions: The presence of metal ions can significantly affect the properties of surfactant solutions. Studies on anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that metal ions can bind to the surfactant molecules, influencing their surface activity and CMC. mdpi.com The interaction depends on the charge, size, and coordination ability of the metal ions. mdpi.com For instance, divalent cations strongly interact with anionic surfactants, leading to a decrease in the surfactant's diffusion coefficient. researcher.life The removal of heavy metal ions from wastewater can be influenced by the presence of surfactants; for example, the presence of an anionic surfactant slightly improves the removal efficiency of cobalt(II) and nickel(II) ions but hinders the removal of zinc(II). researchgate.net
Interaction with Surfactants: When mixed with other surfactants, this compound can participate in the formation of mixed micelles. The interaction between different types of surfactants, such as anionic and non-ionic, can lead to synergistic effects. researchgate.net For example, mixing sodium dodecyl sulfate (SDS) with non-ionic surfactants can result in changes to the micellar structure and properties. researchgate.net The interaction of SDS with thermoresponsive polymers has also been studied, showing that the presence of SDS can increase the transition temperature of the polymer and reduce the size of the polymer aggregates. icm.edu.pl
The table below summarizes the effect of adding sodium propionate on the critical micelle concentration (cmc) of sodium dodecyl sulfate (SDS) in aqueous solutions at 25°C, as determined by electrical conductivity measurements.
| Concentration of NaPr (mol/L) | cmc of SDS (mol/L) |
| 0.000 | 0.0083 |
| 0.005 | 0.0076 |
| 0.010 | 0.0071 |
| 0.020 | 0.0066 |
| 0.030 | 0.0065 |
| 0.040 | 0.0066 |
| 0.050 | 0.0068 |
| Effect of sodium propionate (NaPr) on the critical micelle concentration of sodium dodecyl sulfate (SDS). Data from acs.org. |
This data shows an initial decrease in the cmc with increasing sodium propionate concentration, followed by an increase, indicating complex interactions between the co-ion and the surfactant micelles. acs.org
Advanced Analytical Chemistry for Dodecyl Propionate Characterization
High-Resolution Chromatographic Techniques for Compound Analysis
High-resolution chromatographic techniques are indispensable for separating, identifying, and quantifying dodecyl propionate (B1217596) and its potential impurities. wikipedia.orgopenaccessjournals.commdpi.com These methods offer high sensitivity and accuracy, making them suitable for complex matrices. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a "gold standard" for the identification of volatile and semi-volatile compounds like dodecyl propionate. wikipedia.orgthermofisher.com This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the analysis of complex mixtures and the determination of trace-level contaminants. thermofisher.com In the context of this compound, GC-MS is instrumental in establishing its purity by separating it from other components and identifying any impurities that may be present from the synthesis process or degradation. nih.govthermofisher.comresearchgate.net
The process begins with the vaporization of the sample and its separation into individual components within a capillary column in the gas chromatograph. thermofisher.com Each component elutes at a specific retention time, which is a characteristic of the compound under the given analytical conditions. thermofisher.com Following separation, the molecules are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for confident identification. wikipedia.orgthermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which aids in the elemental composition assignment of unknown impurities. thermofisher.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Kovats Retention Index (Standard non-polar) | 1672 - 1686 | nih.gov |
This table presents the Kovats retention index for this compound on a standard non-polar GC column, a key parameter for its identification.
Impurity profiling is a critical aspect of pharmaceutical and chemical analysis, and GC-MS is a key tool in this process. thermofisher.comresearchgate.netajrconline.orgijrps.com It allows for the detection, identification, and quantification of unwanted chemicals that could affect the quality and safety of the final product. thermofisher.com
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. wikipedia.orgopenaccessjournals.com While GC-MS is ideal for volatile compounds, HPLC is well-suited for non-volatile or thermally unstable substances. openaccessjournals.com For this compound, HPLC can be employed for both quantitative analysis to determine its concentration in a sample and qualitative analysis to confirm its presence. scielo.br
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.org Since this compound lacks a strong chromophore, detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be utilized for its detection. ecalab.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating esters like this compound. scielo.brnih.gov
The validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and specificity for the intended application. scielo.br This involves a rigorous testing process to demonstrate that the method is reliable for the quantification of this compound. scielo.br
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic behavior or detectability. researchgate.net For a compound like this compound, which lacks strong UV absorbance or fluorescence, derivatization can significantly enhance its detection sensitivity in HPLC. nih.govthermofisher.com
Fluorescence Derivatization for Spectroscopic and Chromatographic Applications
Fluorescence derivatization involves reacting the analyte with a fluorescent labeling reagent to produce a highly fluorescent derivative. nih.govthermofisher.com This strategy is particularly useful for HPLC analysis, as it allows for the use of a highly sensitive fluorescence detector. nih.govresearchgate.net Although this compound itself is an ester, the principle of derivatizing the parent carboxylic acid (propionic acid) before esterification or by hydrolysis of the ester followed by derivatization can be applied.
Several reagents are available for the fluorescent labeling of carboxylic acids. For instance, 9-anthryldiazomethane (B78999) (ADAM) and 1-pyrenyldiazomethane (B12527) (PDAM) react with carboxylic acids to form fluorescent esters. thermofisher.com Another approach involves using reagents like 2-bromoacetyl-6-methoxynaphthalene, which reacts with carboxylic acids to form fluorescent esters detectable at specific excitation and emission wavelengths. nih.gov These methods offer low detection limits, making them suitable for trace analysis. nih.govresearchgate.net
Table 2: Example of Fluorescence Derivatization for Carboxylic Acids
| Reagent | Analyte Type | Detection Principle | Excitation (λex) | Emission (λem) |
| 9-chloromethyl anthracene | Carboxylic Acids | Fluorescence | 365 nm | 410 nm |
| 2-bromoacetyl-6-methoxynaphthalene | Bile Acids (Carboxylic Acids) | Fluorescence | 300 nm | 460 nm |
This table provides examples of fluorescent derivatization reagents that could be adapted for the analysis of propionic acid, the precursor to this compound, thereby indirectly aiding in its characterization pipeline. nih.govnih.gov
Chemical Modification for Improved Mass Spectrometric Ionization
Chemical modification can also be employed to enhance the ionization efficiency of this compound in mass spectrometry. spectroscopyonline.com While electron ionization in GC-MS is generally effective for such compounds, derivatization can be beneficial in certain MS applications, such as electrospray ionization (ESI) used in LC-MS.
For instance, introducing a group that is readily ionizable, such as a quaternary amine, can significantly improve the signal in positive-ion ESI-MS. While direct derivatization of the ester might be challenging, modification of related compounds in a synthetic pathway can be informative. For example, the formation of acid addition salts of a related compound, dodecyl 2-(N,N-dimethylamino)-propionate, has been shown to produce crystalline materials with distinct mass spectrometric behavior. google.comgoogle.com Cross-linking reagents like 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP) can be used to modify molecules with amine groups, which could be a strategy if this compound were to be functionalized with an amine. researchgate.netnih.gov
Spectroscopic Characterization for Structural Confirmation and Molecular Dynamics
Spectroscopic techniques provide invaluable information about the molecular structure and dynamics of this compound.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester functional group, specifically the C=O stretching and C-O stretching vibrations. google.comgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. google.comgoogle.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allow for the unambiguous confirmation of the structure of this compound.
Mass spectrometry, beyond its use in chromatography, provides the molecular weight and fragmentation pattern of the compound. google.comgoogle.com The fragmentation pattern can offer further structural clues, confirming the presence of the dodecyl and propionyl moieties. nih.gov
Table 3: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Observations | Reference |
| Mass Spectrometry | Dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP) | Peaks at m/z 284 and 286, consistent with the molecular weight of approximately 285.47. | google.comgoogle.com |
| Infrared Spectroscopy | Dodecyl 2-(N,N-dimethylamino)-propionate hydrochloride (DDAIP·HCl) | Characteristic peaks observed in the IR spectrum (mineral oil). | google.comgoogle.com |
| ¹H and ¹³C NMR | Dodecyl 2-(N,N-dimethylamino)-propionate hydrochloride (DDAIP·HCl) | Spectra consistent with the structure of DDAIP·HCl. | google.com |
| FTIR | This compound | Spectrum available from capillary cell: neat sample. | nih.gov |
| ¹³C NMR | This compound | Spectrum available. | nih.gov |
This table summarizes key spectroscopic findings for this compound and a structurally related compound, illustrating the utility of these techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides precise information about the molecular framework, confirming the connectivity of the propionate and dodecyl groups. libretexts.org
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the ethyl group of the propionate moiety and the long alkyl chain of the dodecyl group are expected. The ethyl group's methylene (B1212753) protons (adjacent to the carbonyl) would appear as a quartet, while its terminal methyl protons would be a triplet. The protons on the carbon of the dodecyl chain attached to the ester oxygen (O-CH₂) would also present as a triplet. The numerous methylene groups within the dodecyl chain would create a large, complex signal in the aliphatic region of the spectrum, with the terminal methyl group of the dodecyl chain appearing as a distinct triplet.
The ¹³C NMR spectrum provides complementary information, showing a separate peak for each carbon atom in a unique chemical environment. Key signals include the carbonyl carbon (C=O) of the ester group, which appears significantly downfield (typically 170-185 ppm), and the carbon attached to the ester oxygen (O-CH₂), also in a characteristic region (around 60-65 ppm). libretexts.orgpitt.edu The remaining carbons of the dodecyl and propionate groups would appear in the upfield, aliphatic region of the spectrum.
A detailed assignment of the expected chemical shifts for this compound, based on established values for similar esters and functional groups, is provided in the table below. onepetro.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Group | Code | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl | Propionate | C=O | - | ~174 |
| Methylene | Propionate | -CH₂-C=O | ~2.3 (quartet) | ~28 |
| Methyl | Propionate | CH₃-CH₂- | ~1.1 (triplet) | ~9 |
| Methylene | Dodecyl | -O-CH₂- | ~4.0 (triplet) | ~64 |
| Methylene | Dodecyl | -O-CH₂-CH₂- | ~1.6 (multiplet) | ~29 |
| Methylene | Dodecyl | -(CH₂)₉- | ~1.3 (multiplet) | ~22-32 |
| Methyl | Dodecyl | CH₃-(CH₂)₁₁- | ~0.9 (triplet) | ~14 |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Conformational Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for investigating the functional groups and conformational properties of molecules. researchgate.netcosmeticsandtoiletries.com Raman spectroscopy is particularly useful for studying the conformational isomerism of the long alkyl chain in this compound. researchgate.netmdpi.com
The Raman spectrum of an ester is characterized by several key vibrational modes. researchgate.net For this compound, the most prominent and analytically useful band is the carbonyl (C=O) stretching vibration, typically found around 1740 cm⁻¹. researchgate.netacs.org This band can be used as an internal standard for quantitative analysis. acs.org
Conformational analysis of the dodecyl chain is possible by examining specific regions of the Raman spectrum. The C-C stretching modes and CH₂ twisting and rocking modes are sensitive to the chain's conformation (e.g., stretched all-trans vs. folded gauche conformations). researchgate.netmdpi.com Studies on similar long-chain esters have shown that changes in temperature or physical state (solid vs. liquid) lead to shifts in these bands, reflecting changes in conformational ordering. acs.org For instance, the transition from a more ordered, crystalline state (all-trans) to a disordered, liquid state (containing gauche isomers) can be monitored by analyzing the intensity and shape of these conformationally sensitive bands. researchgate.net This makes Raman spectroscopy an effective method for studying how this compound behaves in different formulation matrices and across various temperatures.
Interactive Data Table: Key Raman Vibrational Modes for this compound Analysis
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Analytical Application |
| Carbonyl Stretch (ν(C=O)) | Ester | ~1740 | Functional group identification, Internal standard acs.org |
| C-H Stretch (ν(C-H)) | Alkyl Chain | 2800-3000 | Structural characterization |
| CH₂ Scissor (δ(CH₂)) | Alkyl Chain | ~1450 | Conformational analysis, Chain length correlation acs.org |
| C-C Stretch | Alkyl Chain | 1050-1150 | Conformational analysis (trans vs. gauche) |
| CH₂ Twist (τ(CH₂)) | Alkyl Chain | ~1300 | Chain length correlation acs.org |
| C-O Stretch (ν(C-O)) | Ester | ~1200 | Functional group identification |
Rheological Assessment of this compound-Containing Formulations
The rheological properties of formulations containing this compound are critical for their performance, stability, and sensory attributes, particularly in applications like cosmetics and lubricants. mdpi.commdpi.com this compound, as an emollient ester, can significantly influence the viscosity and flow behavior of emulsions and anhydrous systems. researchgate.net
Rheological assessment typically involves measuring the formulation's response to applied stress or strain. Key parameters include viscosity, yield stress, and viscoelastic properties (storage modulus G' and loss modulus G''). These are measured using rheometers or viscometers.
Viscosity and Flow Behavior : The viscosity of a formulation is influenced by the concentration and chemical structure of its components. researchgate.net Long-chain esters like this compound can lower the viscosity of thick formulations or act as the oil phase in emulsions. researchgate.netlubrizol.com The flow behavior is often non-Newtonian; for example, many cosmetic creams exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as shear rate increases, which is desirable for spreadability. mdpi.com
Viscoelasticity : For semi-solid formulations like creams and gels, oscillatory rheology is used to determine the viscoelastic moduli. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. A stable emulsion or gel typically has G' > G'' in the linear viscoelastic region. spectrabase.com The addition of esters can modify these properties, affecting product texture and stability. spectrabase.com
Temperature Dependence : The rheological properties of formulations with esters are often temperature-dependent. spectrabase.com A temperature sweep measurement can reveal how a product will behave during storage at different temperatures or upon application to the skin.
By modifying the concentration of this compound, formulators can tailor the final product's texture, from thin lotions to thick, creamy systems. hmdb.ca
Dynamic Light Scattering (DLS) for Aggregate and Nanoparticle Size Determination
Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to measure the size distribution of sub-micron particles, aggregates, or droplets in a liquid suspension or emulsion. nih.govnih.gov This methodology is highly relevant for characterizing formulations containing this compound, such as nanoemulsions, microemulsions, or nanoparticle suspensions where the ester may constitute part of the dispersed phase or act as a stabilizer. researchgate.net
The DLS technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. nih.govnih.gov
The key parameters obtained from a DLS measurement are:
Hydrodynamic Diameter (Z-average) : This is the intensity-weighted average diameter of the particles in the sample. It represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. nih.gov
Polydispersity Index (PDI) : The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample, while values above 0.5 suggest a broad or multimodal distribution. cambridgereactordesign.com
Size Distribution : Advanced algorithms can convert the light scattering data into a particle size distribution, showing the relative intensity, volume, or number of particles at different sizes.
For formulations containing this compound, DLS is crucial for quality control and stability testing. It can detect the formation of aggregates over time or under stress conditions (e.g., temperature changes), which is a primary indicator of emulsion or suspension instability. researchgate.netnih.gov The technique is applicable over a size range from less than a nanometer to several microns. nih.govresearchgate.net
Electrochemical Methods in Applied Chemical Systems (e.g., Corrosion Inhibition)
Electrochemical methods are highly effective for evaluating the performance of corrosion inhibitors. This compound, possessing a polar ester head group and a long, nonpolar alkyl tail, has the structural characteristics of a potential corrosion inhibitor. The mechanism involves the adsorption of the molecule onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nepjol.infomdpi.com
Studies on similar compounds, such as other long-chain esters and combinations of sodium dodecyl sulfate (B86663) with calcium propionate, have demonstrated significant corrosion inhibition efficiency. nepjol.info The dodecyl chain provides a hydrophobic layer, while the polar propionate group facilitates adsorption onto the metal surface. mdpi.com This adsorption can block both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. cambridgereactordesign.com
Advanced electrochemical techniques are used to quantify this inhibition:
Potentiodynamic Polarization (PDP) : This technique involves scanning the potential of the metal sample and measuring the resulting current. The data yields the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. nepjol.info
Electrochemical Impedance Spectroscopy (EIS) : EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the protective film. researchgate.netmdpi.com By applying a small AC potential over a range of frequencies, the impedance of the system is measured. In the resulting Nyquist plot, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of an adsorbed protective layer on the metal surface. cambridgereactordesign.com
Research on a related compound, 4-ferrocenylbutyl propionate, showed an inhibition efficiency of 96% on mild steel in an acidic medium, as measured by these electrochemical techniques. nepjol.info This highlights the potential of propionate esters in corrosion protection applications.
Environmental Fate, Degradation Pathways, and Ecotoxicological Research on Dodecyl Propionate
Biodegradation Mechanisms of Dodecyl Propionate (B1217596)
The biodegradation of dodecyl propionate is presumed to follow the established pathways for other long-chain alkyl esters. The primary step in its breakdown involves the cleavage of the ester bond, a reaction catalyzed by esterase enzymes present in various microorganisms. This initial hydrolysis yields dodecanol (B89629) (a long-chain alcohol) and propionic acid (a short-chain carboxylic acid). lyellcollection.org The subsequent degradation of these two resulting compounds then proceeds through separate, well-documented metabolic pathways.
Microbial Degradation Pathways in Aerobic and Anaerobic Environments
While specific studies on this compound are limited, the degradation pathways of its constituent parts, dodecanol and propionic acid, are well understood in both aerobic and anaerobic environments.
Aerobic Degradation:
Under aerobic conditions, microorganisms readily metabolize both dodecanol and propionic acid. enviro.wiki
Dodecanol: The degradation of long-chain alcohols like dodecanol is initiated by alcohol dehydrogenases, which oxidize the alcohol to its corresponding aldehyde (dodecanal), and then further to a fatty acid (dodecanoic acid). hibiscuspublisher.com This fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. lyellcollection.orgenviro.wiki These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
Propionic Acid: Propionic acid is converted to propionyl-CoA, which can then be metabolized through several pathways, most notably the methylcitrate cycle, ultimately leading to pyruvate. europa.eu Pyruvate can then be converted to acetyl-CoA and enter the citric acid cycle.
Anaerobic Degradation:
In the absence of oxygen, the biodegradation of this compound's components also occurs, though often at a slower rate and involving different microbial consortia. enviro.wiki
Dodecanol: The anaerobic degradation of long-chain alcohols can proceed via pathways analogous to β-oxidation, ultimately producing simpler organic acids, carbon dioxide, and methane. lyellcollection.org
Propionic Acid: The anaerobic degradation of propionate is a critical step in methanogenic environments and is often carried out by syntrophic bacteria in conjunction with methanogenic archaea. cabidigitallibrary.orgresearchgate.net Propionate-oxidizing bacteria convert propionate to acetate (B1210297), CO2, and H2. cabidigitallibrary.org These products are then utilized by methanogens to produce methane. This syntrophic relationship is essential as the oxidation of propionate is thermodynamically unfavorable unless the products (especially H2) are kept at very low concentrations. mdpi.com
Identification and Characterization of Biodegradation Metabolites
Direct experimental identification of the biodegradation metabolites of this compound is not widely available in scientific literature. However, based on the predicted degradation pathways, the primary metabolites would be:
Dodecanol: The initial hydrolysis product.
Propionic Acid: The other initial hydrolysis product.
Further degradation would lead to a series of intermediates from the respective metabolic pathways:
From dodecanol degradation: dodecanal, dodecanoic acid, and a series of shorter-chain fatty acids resulting from β-oxidation.
From propionic acid degradation: propionyl-CoA, methylcitrate, and pyruvate.
Ultimately, under aerobic conditions, the final metabolites are carbon dioxide and water. In anaerobic environments, the end products are typically methane, carbon dioxide, and water. lyellcollection.org
Thermodynamic and Kinetic Aspects of Propionate Oxidation in Environmental Systems
The oxidation of propionate is a thermodynamically challenging step in anaerobic digestion. mdpi.com The conversion of propionate to acetate, H2, and CO2 is endergonic under standard conditions, meaning it requires an input of energy to proceed. mdpi.com This reaction only becomes thermodynamically favorable (exergonic) when the partial pressure of hydrogen is extremely low. mdpi.com This highlights the critical role of hydrogen-consuming microorganisms, such as hydrogenotrophic methanogens, in pulling the reaction forward. cabidigitallibrary.org
The kinetics of propionate degradation can be the rate-limiting step in anaerobic digestion processes. researchgate.net Accumulation of propionate is often an indicator of process instability in anaerobic digesters. researchgate.net Factors such as pH, temperature, and the presence of inhibitory substances can significantly affect the kinetics of propionate-oxidizing bacteria. cabidigitallibrary.org
Environmental Persistence and Biotransformation Dynamics
Specific data on the environmental persistence of this compound is scarce. However, information on similar long-chain fatty acid esters suggests that they are generally considered to be readily biodegradable. santos.com The initial biotransformation step is the hydrolysis of the ester bond, which is a common metabolic reaction. lyellcollection.org
The persistence of this compound in the environment will be influenced by several factors:
Bioavailability: Its low water solubility may limit its availability to microorganisms in the aqueous phase. It is more likely to partition to soil and sediment. santos.com
Environmental Conditions: The rate of biodegradation is dependent on factors such as temperature, pH, oxygen availability, and the presence of a suitable microbial community.
Chemical Structure: While the straight dodecyl chain is readily degradable, factors like branching in the alkyl chain (not present in this compound) can decrease the rate of biodegradation. researchgate.net
Ecotoxicological Assessments of this compound and its Environmental Derivatives
Ecotoxicological data specific to this compound is limited. Much of the available information is based on predictions from structure-activity relationships (SARs) and data from related compounds.
Acute and Chronic Aquatic Ecotoxicity Studies
Acute Aquatic Ecotoxicity:
Experimental data on the acute aquatic toxicity of this compound is not consistently reported. However, predictive models and data from regulatory dossiers provide some insights. According to the European Chemicals Agency (ECHA) registration dossier, predicted acute toxicity values for fish (LC50, 96 hours) range, indicating that the substance is considered toxic to aquatic life. santos.com One prediction suggests an LC50 value of 1.428 mg/L for fish. santos.com Another study cited in the dossier places the LC50 value for fish between 5 mg/L and 10 mg/L. santos.com A safety data sheet for this compound states that the product is not considered harmful to aquatic organisms, but this may refer to a specific formulation. ontosight.ai Given the predicted LC50 values, caution is warranted regarding its acute effects on aquatic vertebrates.
There is a lack of available data for the acute toxicity of this compound to aquatic invertebrates (like Daphnia) and algae. epa.gov
Chronic Aquatic Ecotoxicity:
There are no specific experimental studies available on the chronic aquatic ecotoxicity of this compound. For related long-chain alkyl esters, it has been noted that due to their ready biodegradability, the potential for chronic effects may be reduced. epa.gov However, if the substance persists in certain compartments, or if its degradation products have their own toxicity, chronic effects cannot be entirely ruled out without specific testing. For other alkyl esters, toxicity to aquatic invertebrates has been shown to increase with the length of the alkyl chain up to C16. europa.eu
Sediment Ecotoxicity and Bioaccumulation Research
The assessment of a chemical's impact on sediment ecosystems is crucial for a comprehensive environmental risk profile. Research in this area focuses on two key aspects: direct toxicity to sediment-dwelling organisms (sediment ecotoxicity) and the potential for the chemical to accumulate in these organisms (bioaccumulation).
Sediment Ecotoxicity Testing: Sediment ecotoxicity studies expose benthic (sediment-dwelling) organisms to sediment spiked with the test chemical to determine potential adverse effects. These tests are critical because sediments can act as a sink for less soluble organic compounds like this compound. Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are often employed to ensure data reliability and comparability. noack-lab.com Key test organisms are selected to represent different functional roles within the sediment ecosystem. noack-lab.com For instance, the life-cycle toxicity test using the midge Chironomus riparius (OECD 233) assesses impacts on development and reproduction, while the reproduction test with the aquatic oligochaete Lumbriculus variegatus (OECD 225) evaluates effects on worm populations. noack-lab.com These studies measure endpoints such as survival, growth, emergence, and reproduction. noack-lab.com
Bioaccumulation Research: Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. For aquatic environments, this is a critical parameter in assessing the potential for a substance to move up the food chain (biomagnification). Bioaccumulation studies with organisms like the oligochaete worm Lumbriculus variegatus are of growing importance for assessing persistence, bioaccumulation, and toxicity (PBT). noack-lab.com
However, determining the bioaccumulation potential for surface-active compounds can be challenging. Standard estimation methods, such as the OECD 107 Shake Flask test for determining the octanol-water partition coefficient (log Pₒw), may be unsuitable because surfactants tend to accumulate at the interface between the octanol (B41247) and water phases rather than partitioning predictably between them. eosca.eu
While there is an indication of "no bioaccumulation potential" for some commercial products containing propionates, specific, publicly available research detailing the sediment ecotoxicity or measured bioaccumulation factor (BAF) for this compound in benthic organisms is limited. srs-oil.com
Table 1: Standardized Sediment Ecotoxicity and Bioaccumulation Test Methodologies
| Test Guideline | Organism | Test Type | Key Endpoints Measured |
|---|---|---|---|
| OECD 218/219 | Chironomus riparius | Sediment-Water Chironomid Toxicity Test | Larval survival, larval development rate, emergence ratio of midges. |
| OECD 225 | Lumbriculus variegatus | Sediment-Water Lumbriculus Toxicity Test | Total number of worms, biomass, reproductive effects. |
| OECD 233 | Chironomus riparius | Sediment-Water Chironomid Life-Cycle Toxicity Test | Development rate, emergence time and ratio, sex ratio, fecundity, fertility. |
| OECD 235 | Chironomus riparius | Chironomid Acute Toxicity Test | Immobilisation and mortality of larvae after short-term exposure. |
Environmental Impact Assessment Methodologies (e.g., Environmental Impact Quotient)
To quantify and compare the environmental risks of chemical substances, various assessment methodologies have been developed. One such method is the Environmental Impact Quotient (EIQ). cornell.edu
The EIQ is a formula-based model developed by Cornell University to provide a single value representing the potential environmental impact of a pesticide's active ingredient. cornell.edufoodcare.gr It integrates a wide range of toxicological and environmental fate data to generate a composite score. cornell.edu The model is divided into three primary risk components: farm worker risk, consumer risk, and ecological risk. foodcare.gr
The EIQ formula incorporates numerous factors, including:
Toxicity: Acute and chronic toxicity to mammals, as well as toxicity to fish, birds, bees, and beneficial arthropods. foodcare.gr
Environmental Fate: Soil half-life, plant surface half-life, potential for surface loss (runoff), and leaching potential. foodcare.gr
The general formula is complex, assigning different weights to various risk factors. foodcare.gr For example, dermal toxicity is weighted heavily in the farm worker component, while fish toxicity and bee toxicity are key parts of the ecology component. foodcare.gr
From the EIQ value of a specific active ingredient, a "Field Use EIQ" can be calculated. cornell.edu This practical rating considers the concentration of the active ingredient in the formulated product and the application rate, providing a more relevant measure of impact for a specific use pattern. cornell.eduauravant.com This allows for the comparison of different chemical products and pest management strategies to identify options with a lower environmental footprint. auravant.com
While the EIQ system provides a comprehensive framework for assessing many agricultural chemicals, a specific EIQ value for this compound is not listed in publicly available databases from Cornell or related sources. cornell.educornell.edu
Table 2: Components of the Environmental Impact Quotient (EIQ) Formula
| Risk Component | Factors Included |
|---|---|
| Farm Worker Risk | Chronic Toxicity (C), Dermal Toxicity (DT), Plant Surface Half-Life (P) |
| Consumer Risk | Chronic Toxicity (C), Systemicity (SY), Soil Half-Life (S), Plant Surface Half-Life (P), Leaching Potential (L) |
| Ecological Risk | Fish Toxicity (F), Surface Loss Potential (R), Bird Toxicity (D), Soil Half-Life (S), Bee Toxicity (Z), Beneficial Arthropod Toxicity (B), Plant Surface Half-Life (P) |
Remediation Strategies for this compound Contamination
In the event of an environmental release, several strategies can be employed to manage and remediate this compound contamination. These methods range from immediate physical containment and cleanup to advanced chemical and biological degradation techniques.
Containment and Physical Removal: For accidental spills, the immediate priority is to contain the material to prevent further spread, especially into drains or waterways. chemicalbook.com Cleanup procedures involve collecting the spilled chemical using appropriate tools and placing it in suitable, closed containers for disposal. chemicalbook.com For safety, particularly with larger spills, the use of spark-proof tools and explosion-proof equipment is recommended. chemicalbook.com
Chemical and Thermal Disposal: The recommended disposal method for this compound is through high-temperature, controlled incineration at a licensed chemical destruction plant. chemicalbook.com This process should incorporate flue gas scrubbing to neutralize any potentially harmful combustion byproducts. chemicalbook.com This ensures the complete destruction of the organic molecule. Contaminated packaging should be triple-rinsed, with the rinsate collected for proper disposal; the cleaned packaging can then be offered for recycling or reconditioning. chemicalbook.com
In-Place Treatment Technologies: For soil contamination, in-place (in-situ) treatment is a potential option. One such technique is the application of activated carbon. epa.gov Organic wastes, particularly those with high molecular weight and low water solubility, are amenable to treatment with activated carbon, which adsorbs the contaminants onto its surface, immobilizing them and reducing their bioavailability. epa.gov Another potential in-situ strategy is chemical degradation through oxidation, where agents like ozone or hydrogen peroxide are applied to the soil to break down the organic contaminants into less toxic substances. epa.gov
Bioremediation: Biodegradation is a process where microorganisms break down organic substances. While specific studies on the bioremediation of this compound are not widely available, research on other organic compounds shows that microbial degradation can be an effective remediation strategy. nih.gov For some contaminants, the addition of nutrients or specific microbial cultures (bioaugmentation) can enhance the natural degradation process in soil and groundwater. researchgate.net The feasibility of bioremediation for this compound would depend on the presence and activity of microorganisms capable of metabolizing this specific ester.
Table 3: Summary of Remediation Strategies for this compound
| Strategy | Method | Description |
|---|---|---|
| Containment & Cleanup | Physical Collection | Use of absorbents and appropriate tools to collect spilled material for disposal. chemicalbook.com |
| Disposal | Controlled Incineration | Destruction of the chemical at a licensed facility with flue gas scrubbing. chemicalbook.com |
| In-Situ Treatment | Activated Carbon Sorption | Application of activated carbon to contaminated soil to adsorb and immobilize the compound. epa.gov |
| In-Situ Treatment | Chemical Oxidation | Application of oxidizing agents (e.g., ozone, hydrogen peroxide) to chemically degrade the contaminant in the soil. epa.gov |
| Potential Strategy | Bioremediation | Utilization of microorganisms to break down the organic compound into simpler, less harmful substances. nih.gov |
Biological and Biomedical Research Applications of Dodecyl Propionate
Investigation of Dodecyl Propionate (B1217596) as a Pheromone in Mammalian Systems
Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. nih.gov Dodecyl propionate has been identified as a key pheromonal cue in certain mammalian interactions, particularly between mothers and their offspring.
Research has shown that this compound, a compound secreted from the preputial glands of neonatal rats, acts as a pheromone that stimulates maternal grooming and anogenital licking. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This maternal behavior is crucial for the survival of the pups. frontiersin.org The detection of this compound is mediated through the mother's vomeronasal organ (VNO), a specialized chemosensory organ involved in pheromone detection in many mammals. nih.govfrontiersin.org The VNO projects to the accessory olfactory bulb (AOB) in the brain, which then connects to regions like the amygdala and hypothalamus, influencing social and parental behaviors. frontiersin.orgnih.gov
The response to this compound is a robust and stereotyped behavior, suggesting the involvement of predetermined neural circuits. nih.gov Studies have indicated that the medial preoptic area (MPOA) of the hypothalamus is a critical brain region for the expression of maternal behaviors elicited by pup odors. nih.gov The olfactory circuits that process these neonatal pheromones can undergo significant rewiring following pregnancy, highlighting the plasticity of the maternal brain. nih.gov
Table 1: Behavioral and Neurobiological Responses to this compound
| Aspect | Finding | References |
|---|---|---|
| Behavioral Response | Stimulates maternal anogenital licking and grooming in rats. | nih.govfrontiersin.orgresearchgate.netfrontiersin.orgdoc.govt.nz |
| Sensory Organ | Detected by the mother's vomeronasal organ (VNO). | nih.govfrontiersin.orgnih.gov |
| Neural Pathway | Involves the accessory olfactory bulb (AOB), amygdala, and hypothalamus. | frontiersin.orgnih.gov |
| Key Brain Region | The medial preoptic area (MPOA) is crucial for the behavioral output. | nih.gov |
| Neural Plasticity | Olfactory circuits responding to neonatal pheromones are rewired after pregnancy. | nih.gov |
Biological Significance of this compound in Olfactory Communication
The role of this compound underscores the importance of olfactory communication in mammalian parent-offspring interactions. researchgate.netfrontiersin.org This chemical signal ensures the coordination of maternal care, which is vital for the normal development of the young. researchgate.net The specific action of this compound in triggering anogenital licking is a fundamental aspect of rodent maternal care. researchgate.netfrontiersin.org While the main olfactory system is also involved in processing social odors, the detection of this specific non-volatile pheromone highlights the specialized function of the vomeronasal system in mediating certain innate behaviors. frontiersin.orgresearchgate.net The identification of such pheromones provides valuable tools for researchers to investigate the neural underpinnings of parental behavior and social bonding. nih.gov
Mechanistic Studies of this compound as a Permeation Enhancer
In the field of drug delivery, this compound and its derivatives are investigated for their ability to enhance the permeation of drugs through the skin. The outermost layer of the skin, the stratum corneum, acts as a significant barrier to the absorption of many therapeutic agents. mdpi.comcuni.cz
Derivatives of this compound, such as dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), function as permeation enhancers by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum. cuni.czwikipedia.org The stratum corneum's barrier function is primarily due to its unique composition of lipids, including ceramides, cholesterol, and free fatty acids, which form a highly ordered lamellar structure. nih.gov
DDAIP, an amphiphilic molecule, interacts with these lipid bilayers, increasing their fluidity and creating temporary pathways for drug molecules to pass through. This disruption involves the perturbation of the lipid packing, which reduces the barrier's resistance to drug diffusion. rjpdft.com Some studies suggest that these enhancers can also interact with intracellular proteins like keratin, further contributing to the increased permeability. cuni.cz The mechanism is considered a direct action on the skin barrier, altering its biophysical properties to facilitate drug transport. cuni.cz
Table 2: Mechanisms of Skin Barrier Modulation by this compound Derivatives
| Mechanism | Description | References |
|---|---|---|
| Lipid Bilayer Disruption | Interacts with and disorders the lipid lamellae of the stratum corneum, increasing fluidity. | wikipedia.orgrjpdft.com |
| Increased Permeability | Creates transient pathways, reducing the barrier's resistance to drug diffusion. | |
| Protein Interaction | May interact with intracellular keratin, contributing to barrier modulation. | cuni.cz |
| Reversibility | The effect on the skin barrier is temporary. | cuni.cz |
In Vitro and In Vivo Studies of Enhanced Dermal Permeation
Numerous studies have demonstrated the efficacy of this compound derivatives in enhancing the dermal permeation of various drugs. In vitro studies using diffusion cells and excised human or animal skin are common models for evaluating the performance of permeation enhancers. nih.govnih.govtandfonline.com
For instance, DDAIP has been shown to significantly increase the flux of drugs like indomethacin (B1671933) and hydrocortisone (B1673445) across the skin compared to other enhancers. mdpi.com One study reported that DDAIP increased the flux of indomethacin by up to 7.5 times compared to standard enhancers. In vivo studies in animal models and clinical trials in humans have further confirmed the potential of these compounds to improve the bioavailability of topically applied drugs. nih.gov These studies often measure the amount of drug that reaches the deeper layers of the skin or enters systemic circulation. wikipedia.orgnih.gov Confocal laser scanning microscopy is a technique used to visualize the enhanced penetration of fluorescently labeled molecules into the skin, providing direct evidence of the enhancer's effect. nih.gov
Table 3: Research Findings on Enhanced Dermal Permeation
| Drug | Enhancer | Key Finding | Reference |
|---|---|---|---|
| Indomethacin | DDAIP | Flux increased up to 7.5 times compared to standard enhancers. | |
| Hydrocortisone | DDAIP | Permeation enhanced 2.8 times compared to lauryl alcohol. | |
| Testosterone (B1683101) Propionate | Ethosomes | Enhanced transdermal flux and deeper skin penetration observed. | nih.gov |
| 5-Fluorouracil | DDAIP | Demonstrated marked enhancement in permeation across shed snake skin. | tandfonline.com |
Advanced Research on Antimicrobial Mechanisms of this compound
The propionate moiety of this compound is related to propionic acid, a short-chain fatty acid known for its antimicrobial properties. nih.gov Research into the antimicrobial mechanisms of propionate and its derivatives has revealed several ways they can inhibit the growth of pathogenic microorganisms.
The primary antimicrobial mechanism of propionate is associated with the acidification of the microbial cell's cytoplasm. nih.gov In its undissociated form, propionic acid can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This disruption of the internal pH homeostasis can inhibit essential enzymatic reactions and damage cellular structures. nih.gov
Recent studies on related compounds, such as dodecyl rosmarinate, suggest that esterification with a long alkyl chain, like a dodecyl group, can significantly enhance antimicrobial activity. cirad.frcirad.fr This modification increases the compound's affinity for the microbial cell membrane, leading to more effective disruption. cirad.frcirad.fr Scanning electron microscopy has shown that such compounds can cause irreversible morphological changes to bacterial cells. cirad.frcirad.fr The long alkyl chain facilitates the insertion of the molecule into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is thought to be a primary mode of action for many quaternary ammonium (B1175870) compounds and other cationic antimicrobials that possess long alkyl chains. nih.gov
Interaction with Biological Macromolecules and Membranes
This compound and its derivatives, particularly dodecyl 2-(N,N-dimethylamino)propionate (DDAIP), have been the subject of research due to their significant interactions with biological structures, most notably cellular membranes. nih.govwikipedia.orgnih.gov The primary mechanism of action involves the reversible disruption of the skin's formidable barrier, the stratum corneum. google.comrjpdft.com
The interaction is characterized by a temporary alteration of the lipid bilayer's dynamics. wikipedia.org As an amphiphilic molecule, DDAIP inserts its dodecyl hydrocarbon chain into the hydrophobic lipid regions of the cell membrane, while its polar head group interacts with the hydrophilic interface. wikipedia.orgiphy.ac.cn This insertion disrupts the highly ordered packing of the stratum corneum lipids, leading to an increase in their fluidity. nih.govrjpdft.com This fluidization of the lipid bilayer creates transient pores and opens up the tight junctions between skin cells (corneocytes), which significantly increases the permeability of the membrane to exogenous substances. wikipedia.org
Studies utilizing fluorescence spectroscopy on human buccal epithelial cells, which serve as a model for epithelial lipid bilayers, have provided detailed insights into these interactions. Research has shown that penetration enhancers like DDAIP can decrease the lipid packing order in a manner that is dependent on both concentration and time. nih.gov Specifically, DDAIP was found to significantly disrupt the deep, hydrophobic core of the membrane. nih.gov The underlying mechanisms for this permeation enhancement involve interactions with both the lipids and proteins of the stratum corneum. mdpi.com While the primary interaction is with the lipid matrix, alterations in protein conformation may also contribute to the enhanced permeability. The ability of such molecules to interact with and traverse the lipid bilayer is fundamental to their function as penetration enhancers. uq.edu.aumdpi.com
Table 1: Effect of Various Penetration Enhancers on the Anisotropy of Fluorescent Probes in Buccal Epithelial Cell Membranes This table summarizes the percentage decrease in fluorescence anisotropy, indicating a disruption in the lipid packing order in different regions of the cell membrane. A larger decrease signifies a greater fluidizing effect.
| Penetration Enhancer | Probe Location | Anisotropy Decrease (%) | Reference |
| Dodecyl 2-(N,N-dimethylaminoisopropionate) (DDAIP) | Deep Hydrophobic Core | 37-66 | nih.gov |
| Azone | Deep Hydrophobic Core | 37-66 | nih.gov |
| Surface of Bilayer | 24 | nih.gov | |
| Oleic Acid | Deep Hydrophobic Core | 37-66 | nih.gov |
| Polar Head Region | >34 | nih.gov | |
| 1-Dodecanol | Deep Hydrophobic Core | 37-66 | nih.gov |
| Dodecyl N,N-dimethylaminoacetate (DDAA) | Deep Hydrophobic Core | 37-66 | nih.gov |
| Surface of Bilayer | 19 | nih.gov |
Exploration in Biomaterial Science and Advanced Pharmaceutical Formulations
The ability of this compound derivatives to modulate membrane permeability has led to their exploration in biomaterial science and the development of advanced pharmaceutical formulations. google.comnih.gov A primary application is as a chemical penetration enhancer in transdermal drug delivery systems (TDDS), which aim to deliver therapeutic agents through the skin into the systemic circulation. nih.govmdpi.com
The derivative DDAIP has shown significant promise due to its efficacy and biodegradability, an important characteristic for a pharmaceutical excipient. nih.govgoogle.com Research has demonstrated that DDAIP markedly increases the transdermal delivery of various drugs. nih.gov For instance, in studies using shed snake skin as a model, DDAIP was found to be significantly more effective at enhancing the flux of indomethacin, clonidine, and hydrocortisone compared to standard enhancers like Azone and lauryl alcohol. nih.gov This enhancement technology, known commercially as NexACT, has been investigated for improving the absorption of a wide range of compounds through the skin and other membranes. nih.gov
Beyond simple transdermal patches, this compound is being explored in more sophisticated drug delivery vehicles such as nanoemulsions. researchgate.net Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically below 100 nm, which offer advantages like high stability and a large surface area for drug release. nih.gov Formulations containing retinyl propionate loaded into nanoemulsions have shown enhanced stability and significantly improved transdermal delivery into both the epidermis and dermis compared to conventional emulsions. researchgate.net The amphiphilic nature of this compound and its derivatives helps to stabilize these nano-sized droplets and facilitate their interaction with the skin barrier. nih.govmdpi.com
Furthermore, the hydrophobic dodecyl chain is a valuable component in the design of stimuli-responsive biomaterials. rsc.orgrsc.org For example, research into glutathione (B108866) (GSH)-responsive polycarbonates for controlled drug release has utilized dodecyl groups to modulate the hydrophobicity of the polymer core. rsc.orgrsc.org By adjusting the hydrophobicity, it is possible to control the accessibility of aqueous molecules like GSH to the nanoparticle core, thereby tuning the drug release profile. rsc.org This allows for the development of "smart" drug delivery systems that can release their payload in response to specific biological triggers found in a target environment, such as a tumor. rsc.orgrsc.org These applications highlight the versatility of the this compound structure in creating advanced and controlled-release pharmaceutical formulations. nih.govnih.govijpsonline.com
Table 2: Comparative Enhancement Effect of DDAIP on Drug Flux Across Shed Snake Skin This table shows the enhancement ratio of DDAIP compared to Azone and Lauryl Alcohol for the transepidermal delivery of different drugs.
| Drug | Enhancement Ratio (DDAIP vs. Azone) | Enhancement Ratio (DDAIP vs. Lauryl Alcohol) | Reference |
| Indomethacin | 4.7 | 7.5 | nih.gov |
| Clonidine | 1.7 | 3.1 | nih.gov |
| Hydrocortisone | 2.4 | 2.8 | nih.gov |
Theoretical and Computational Chemistry Approaches to Dodecyl Propionate
Molecular Dynamics Simulations of Dodecyl Propionate (B1217596) Systems
Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of dodecyl propionate can be observed in various environments. These simulations model the movement of atoms and molecules over time, governed by the forces described by a chosen force field.
While specific MD simulation studies exclusively on this compound are not abundant in publicly accessible literature, the principles can be readily extrapolated from studies on similar systems, such as other long-chain esters or molecules in surfactant systems. For instance, MD simulations have been effectively used to study the self-assembly of surfactants like sodium dodecyl sulfate (B86663) (SDS) and the solubilization of other propionate esters within these micelles. acs.org A notable study on testosterone (B1683101) propionate within an SDS micelle revealed how the ester orients itself and interacts with the surfactant molecules. acs.org Such simulations for this compound could elucidate its behavior in emulsions, formulations, or biological systems.
Key research findings from analogous systems that can be extended to this compound include:
Aggregation and Micelle Formation: MD simulations can predict how this compound molecules might aggregate in aqueous solutions or at interfaces. By simulating a system of this compound and water, one could observe the spontaneous formation of micelles or other aggregates, determining critical micelle concentration and aggregation numbers. mdpi.com
Interfacial Behavior: The orientation and conformation of this compound at liquid-air or liquid-liquid interfaces are crucial for its function in applications like flavor release or as a film-forming agent. MD simulations can provide a detailed picture of these interfacial phenomena.
Solvation and Partitioning: Understanding how this compound interacts with different solvents is key to its application. MD simulations can calculate the free energy of solvation and predict its partitioning behavior between immiscible phases, such as octanol (B41247) and water, which is a critical parameter in environmental fate modeling.
Table 1: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Target | Information Gained | Potential Application |
| This compound in water | Aggregation behavior, micelle formation | Formulation of emulsions and nano-dispersions |
| This compound at oil/water interface | Interfacial tension, molecular orientation | Food science, cosmetics |
| This compound in a lipid bilayer | Permeation, interaction with membrane components | Understanding biological interactions |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. asiaresearchnews.com Methods like Density Functional Theory (DFT) are commonly employed for molecules of the size of this compound.
For fatty acid esters, quantum chemical calculations have been used to determine thermochemical properties, such as bond dissociation energies, which are crucial for understanding thermal decomposition pathways. osti.gov These calculations can pinpoint the most likely bonds to break under thermal stress, providing a mechanistic understanding of its stability. osti.gov
Furthermore, quantum chemical calculations can elucidate the reactivity of this compound. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the distribution of electron density and molecular orbitals (HOMO and LUMO). preprints.org This information is invaluable for predicting its chemical stability and potential degradation pathways. preprints.org A study on the synergetic deoxy reforming of cellulose (B213188) and fatty acid esters utilized quantum chemical calculations to understand the radical reaction pathways. cas.cn
Table 2: Predicted Electronic Properties of a Representative Fatty Acid Ester (Methyl Stearate) from Computational Analysis preprints.org
| Property | Value | Significance for this compound |
| Average C-C bond length | 1.53 Å | Provides baseline for structural analysis |
| C=O bond length | 1.21 Å | Key parameter for reactivity of the ester group |
| C-O bond length | 1.44 Å | Important for understanding hydrolysis |
| Molecular Dipole Moment | Varies with conformation | Influences intermolecular interactions and solubility |
Note: These values are for a similar long-chain ester and provide an estimate of what could be expected for this compound.
Predictive Modeling for Environmental Fate and Ecotoxicity Assessment
Computational models are increasingly used to predict the environmental fate and ecotoxicity of chemicals, reducing the need for extensive and costly experimental testing. itrcweb.org For this compound, these models can estimate its persistence, bioaccumulation potential, and toxicity to aquatic organisms.
Predictive models for environmental fate often use quantitative structure-property relationship (QSPR) models. These models correlate a chemical's properties with its structure. For long-chain esters like this compound, key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) can be estimated. acs.orgresearchgate.net These parameters are then used in larger environmental models to predict how the compound will distribute between air, water, soil, and biota. researchgate.net For instance, the environmental fate of phthalate (B1215562) esters, which share structural similarities with this compound, has been successfully modeled, showing that properties like alkyl chain length significantly influence their environmental distribution and persistence. researchgate.net
Ecotoxicity can be predicted using quantitative structure-activity relationship (QSAR) models. For aliphatic esters, QSAR models have been developed to predict their toxicity to aquatic organisms like Tetrahymena pyriformis. nih.govfarmaciajournal.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict biological activity. nih.goveurekaselect.com A study on aliphatic esters demonstrated a strong correlation between molecular descriptors and aquatic toxicity, allowing for the prediction of toxicity for untested esters. nih.gov
Table 3: Example of a QSAR Model for the Aquatic Toxicity of Aliphatic Esters nih.gov
| Model Equation | Statistical Parameters | Descriptors Used |
| log(1/IGC50) = f(Descriptor 1, Descriptor 2, ...) | R² = 0.899, Q²_LOO = 0.928 | Molecular weight, LogP, topological indices, etc. |
This table represents a generalized form of a QSAR model. The specific descriptors and coefficients would need to be determined for a model that includes this compound.
Structure-Activity Relationship Modeling for Functional Design
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are not only used for toxicity prediction but also for the functional design of molecules. acs.org For this compound, which is used as a flavoring agent, QSAR can be employed to understand and predict its sensory properties.
Studies have successfully modeled the flavor thresholds of various esters in food products like beer. capes.gov.brnih.gov These models correlate structural features of the esters with their perceived flavor intensity. acs.orgcapes.gov.br For example, properties like molecular size, shape, and hydrophobicity can be linked to the fruity and fatty notes of esters. wisdomlib.org By developing a QSAR model for a series of flavor esters including this compound, it would be possible to:
Predict the flavor profile and intensity of novel, related ester compounds.
Identify the key structural features of this compound that contribute to its characteristic aroma.
Design new flavor compounds with enhanced or modified sensory properties by systematically altering the molecular structure.
A study on the flavor thresholds of esters in beer found strong nonlinear relationships between the logarithm of the flavor threshold and several molecular descriptors, achieving a high predictive power (R² = 0.937 for esters). capes.gov.br This demonstrates the potential of QSAR in the rational design of flavor compounds.
Q & A
Q. What are the established synthetic routes for dodecyl propionate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of dodecanol (C12 alcohol) with propionic acid, catalyzed by acidic agents (e.g., sulfuric acid or p-toluenesulfonic acid). Methodological considerations include:
- Temperature control : Optimal yields are achieved at reflux conditions (~120–140°C) to drive esterification equilibrium.
- Solvent selection : Toluene or xylene is often used to azeotropically remove water, enhancing reaction efficiency.
- Purification : Vacuum distillation or column chromatography is recommended to isolate high-purity products (>99.5%), with purity verified via gas chromatography (GC) or NMR .
Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?
Key properties include solubility, density, and critical micelle concentration (CMC). Methodological steps:
- Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) under controlled temperatures (25–60°C).
- CMC determination : Conduct conductivity measurements or surface tension assays in aqueous solutions to identify micelle formation thresholds. Reference values for similar esters (e.g., sodium dodecyl sulfate) can guide experimental design .
- Spectroscopic validation : Use FTIR to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR for structural elucidation .
Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis.
- Safety measures : Use fume hoods during synthesis; avoid skin contact via nitrile gloves and lab coats. First-aid protocols (e.g., eye rinsing for 15+ minutes with water) align with SDS guidelines for analogous esters .
Advanced Research Questions
Q. How do co-ions like acetate and propionate influence the micellization behavior of sodium dodecyl sulfate (SDS) in mixed surfactant systems?
- Experimental design : Measure conductivity of SDS in sodium acetate (NaAc) and sodium propionate (NaPr) solutions at 25°C.
- Data analysis : Use the Debye-Hückel-Onsager equation to model ion interactions and derive CMC values. Note anomalous minima in CMC vs. co-ion concentration plots, indicative of competitive ion binding .
- Surface potential computation : Apply Poisson-Boltzmann equations to quantify micelle surface charge modulation by propionate ions .
Q. What methodologies resolve contradictions in reported aggregation numbers for this compound-derived micelles?
- Techniques : Compare dynamic light scattering (DLS), small-angle neutron scattering (SANS), and cryo-TEM data.
- Variable control : Standardize pH, ionic strength, and temperature across studies. Replicate experiments with ultra-pure this compound (e.g., >99.9% purity) to exclude surfactant impurities .
Q. How can cross-linking agents like dithiobis(succinimidyl propionate) (DSP) be used to study protein-dodecyl propionate interactions in membrane mimetics?
- Protocol : Incubate DSP with this compound-containing lipid bilayers and target proteins (e.g., porins).
- Analysis : Perform SDS-PAGE to detect cross-linked dimers/trimers, confirming protein-lipid binding stoichiometry .
Q. What advanced degradation pathways (e.g., enzymatic vs. oxidative) are feasible for this compound in environmental remediation studies?
- Biological degradation : Test lipase or esterase activity under aerobic/anaerobic conditions, monitoring via GC-MS for propionic acid release.
- Chemical oxidation : Evaluate Fenton’s reagent (Fe²⁺/H₂O₂) efficiency, optimizing pH and catalyst ratios to minimize toxic byproducts .
Methodological Frameworks
Designing a study to evaluate this compound’s role in lipid bilayer stability:
- Hypothesis : this compound enhances membrane fluidity via hydrophobic tail integration.
- Approach : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with/without this compound. Validate via fluorescence anisotropy using DPH probes .
Statistical rigor in analyzing this compound’s solvent effects:
- Data validation : Apply ANOVA to compare solubility across solvents; report means ± SD with <3 significant figures, per instrumental precision .
- Outlier handling : Use Grubbs’ test to exclude anomalous data points from conductivity assays .
Integrating computational modeling with experimental data for micelle dynamics:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
